molecular formula C25H29N5O2S B5741448 4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B5741448
M. Wt: 463.6 g/mol
InChI Key: MMIULYORJWCPHK-VULFUBBASA-N
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Description

“4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” is a complex organic compound that features a unique tricyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” typically involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. Common synthetic routes may include:

    Cyclization reactions: to form the tricyclic core.

    Condensation reactions: to introduce the methoxymethyl and dimethylamino groups.

    Substitution reactions: to attach the butyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch or continuous flow processes: to improve reaction efficiency.

    Catalysts and reagents: that are readily available and cost-effective.

    Purification techniques: such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of “4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: can be compared to other tricyclic compounds with similar functional groups, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-6-7-8-20-28-22-21-18(15-32-5)13-16(2)27-24(21)33-23(22)25(31)30(20)26-14-17-9-11-19(12-10-17)29(3)4/h9-14H,6-8,15H2,1-5H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIULYORJWCPHK-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=O)N1N=CC3=CC=C(C=C3)N(C)C)SC4=NC(=CC(=C24)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC2=C(C(=O)N1/N=C/C3=CC=C(C=C3)N(C)C)SC4=NC(=CC(=C24)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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